molecular formula C10H6N2S B11905213 5-Phenylthiazole-2-carbonitrile CAS No. 1316218-36-6

5-Phenylthiazole-2-carbonitrile

Cat. No.: B11905213
CAS No.: 1316218-36-6
M. Wt: 186.24 g/mol
InChI Key: NMASKEKEMZPIOW-UHFFFAOYSA-N
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Description

5-Phenylthiazole-2-carbonitrile is a heterocyclic compound that belongs to the thiazole family. Thiazoles are five-membered rings containing both sulfur and nitrogen atoms. This compound is characterized by a phenyl group attached to the thiazole ring and a cyano group at the second position. Thiazole derivatives have gained significant attention due to their diverse biological activities and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenylthiazole-2-carbonitrile typically involves the reaction of phenylacetylene, N-bromosuccinimide, and thiourea in an aqueous medium . This method provides a straightforward approach to obtaining the desired thiazole derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Phenylthiazole-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Common reagents include halogens and nitrating agents.

    Nucleophilic Substitution: Reagents such as amines and thiols are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

One of the most prominent applications of 5-Phenylthiazole-2-carbonitrile is in the synthesis of novel pharmaceutical agents. Researchers have explored its potential as an active pharmaceutical ingredient due to its ability to enhance biological activity and improve pharmacokinetic properties. Notable applications include:

  • Antiviral Activity : Studies have demonstrated that derivatives of this compound exhibit antiviral properties, particularly against flaviviruses such as dengue virus. The compound's structure allows it to interact effectively with viral enzymes, leading to inhibition of viral replication .
  • Anti-inflammatory Properties : The compound has been conjugated with non-steroidal anti-inflammatory drugs (NSAIDs) to reduce ulcerogenic side effects while retaining analgesic activity. This modification has shown promising results in maintaining efficacy while minimizing gastrointestinal complications .
  • Antimicrobial Activity : this compound has been investigated for its antimicrobial properties, showing effectiveness against various bacterial and fungal strains. Its mechanism involves disrupting microbial enzyme functions .

Agrochemicals

In the realm of agrochemicals, this compound serves as a key intermediate in the development of pesticides and herbicides. Its ability to be functionalized allows for the creation of compounds with improved efficacy and environmental safety profiles. This versatility is crucial in addressing agricultural challenges while minimizing ecological impact .

Materials Science

The compound is also utilized in materials science for the synthesis of advanced materials with tailored properties. Through strategic functionalization, researchers can design polymers, dyes, or molecular probes that exhibit specific characteristics such as enhanced solubility, conductivity, or optical properties .

Case Study 1: Synthesis of Antiviral Agents

A study focused on the synthesis of phenylthiazole derivatives revealed that modifications at various positions on the thiazole ring significantly impacted antiviral activity against dengue virus. The synthesized compounds demonstrated varying degrees of efficacy, with some achieving low micromolar EC50 values, indicating strong potential as therapeutic agents .

Case Study 2: Conjugation with NSAIDs

Research conducted on conjugating this compound with NSAIDs showed that these hybrids retained analgesic properties while exhibiting significantly reduced ulcerogenicity compared to their parent compounds. This was attributed to improved binding interactions at the receptor level, enhancing therapeutic profiles without compromising safety .

Mechanism of Action

The mechanism of action of 5-Phenylthiazole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with microbial enzymes, disrupting their function and leading to antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenylthiazole-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl and cyano groups allows for unique interactions with biological targets, making it a valuable compound for research and development in various fields .

Biological Activity

5-Phenylthiazole-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential applications in antimicrobial, anticancer, and anti-inflammatory fields, supported by various research findings.

Chemical Structure and Properties

This compound features a thiazole ring substituted with a phenyl group and a cyano group. This unique structure contributes to its biological activity by allowing interactions with various molecular targets.

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound can inhibit specific enzymes or receptors, disrupting microbial functions and leading to antimicrobial activity.
  • Cellular Interaction : It interacts with cellular pathways that may influence cancer cell proliferation and apoptosis, making it a candidate for anticancer therapies .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to be effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium . The compound's ability to inhibit microbial enzymes is critical in its antimicrobial efficacy.

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound:

  • Cytotoxicity : The compound has shown cytotoxic effects against different cancer cell lines, including MCF-7 (breast cancer) and NCI-H460 (lung cancer) .
  • Mechanistic Insights : It disrupts critical protein interactions involved in cancer cell survival, such as the TRBP-Dicer interaction, which is essential for microRNA biosynthesis .

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has been investigated for its anti-inflammatory effects. Its ability to modulate inflammatory pathways makes it a promising candidate for therapeutic applications in inflammatory diseases.

Comparative Analysis with Similar Compounds

To further understand the uniqueness of this compound, it is useful to compare it with other thiazole derivatives:

CompoundBiological ActivityUnique Features
Sulfathiazole AntimicrobialEstablished clinical use
Ritonavir AntiviralContains thiazole moiety
Tiazofurin AnticancerThiazole structure with distinct properties
This compound Antimicrobial, anticancer, anti-inflammatoryUnique substitution pattern enhancing activity

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that this compound inhibited the growth of resistant bacterial strains, highlighting its potential as a lead compound for new antibiotics .
  • Cancer Cell Studies : In vitro experiments showed that the compound significantly reduced cell viability in MCF-7 cells, suggesting its potential role in breast cancer treatment .
  • Inflammatory Response Modulation : Research indicated that the compound could downregulate pro-inflammatory cytokines, supporting its use in treating inflammatory conditions.

Properties

CAS No.

1316218-36-6

Molecular Formula

C10H6N2S

Molecular Weight

186.24 g/mol

IUPAC Name

5-phenyl-1,3-thiazole-2-carbonitrile

InChI

InChI=1S/C10H6N2S/c11-6-10-12-7-9(13-10)8-4-2-1-3-5-8/h1-5,7H

InChI Key

NMASKEKEMZPIOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(S2)C#N

Origin of Product

United States

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